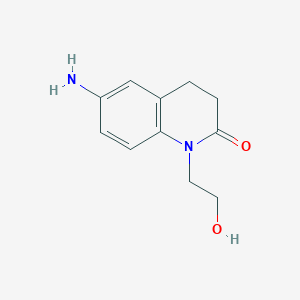
6-Amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1h)-one is a heterocyclic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available quinoline derivatives.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under controlled temperatures and in the presence of catalysts such as palladium on carbon for reduction and bases like potassium carbonate for alkylation.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Systems: For precise control over reaction conditions and to minimize human error.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid.
Reduction: The quinoline ring can undergo hydrogenation to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 6-Carboxy-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1h)-one.
Reduction: 6-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-2-one.
Substitution: Various N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in disease pathways.
Antimicrobial Activity: Exhibits activity against certain bacterial strains.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and infections.
Industry
Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The amino and hydroxyethyl groups allow for hydrogen bonding and electrostatic interactions with enzymes and receptors. This can lead to inhibition or activation of specific pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
6-Aminoquinoline: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
2-Hydroxyethylquinoline: Lacks the amino group, reducing its potential for biological activity.
Uniqueness
6-Amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1h)-one is unique due to the presence of both amino and hydroxyethyl groups, which enhance its reactivity and potential for forming diverse derivatives. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
6-amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C11H14N2O2/c12-9-2-3-10-8(7-9)1-4-11(15)13(10)5-6-14/h2-3,7,14H,1,4-6,12H2 |
InChI Key |
GLJWQTZKPUUPRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



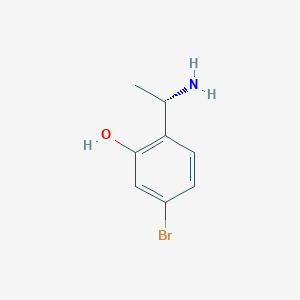

![3-[(2-Hydroxyethyl)(methyl)amino]benzoicacid](/img/structure/B13546147.png)
![2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-YL)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13546153.png)


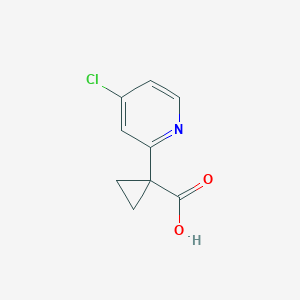
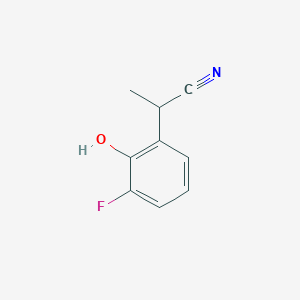
![1-propyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B13546186.png)
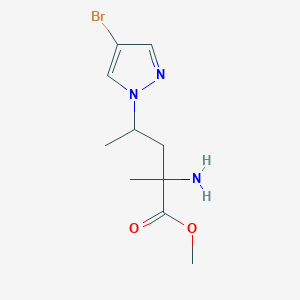

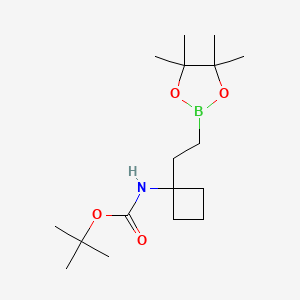
![3-(1H-pyrrolo[2,3-b]pyridin-1-yl)-2,6-Piperidinedione](/img/structure/B13546208.png)
